Cas no 894796-87-3 (Methyl 4-amino-2-(trifluoromethyl)benzoate)

Methyl 4-amino-2-(trifluoromethyl)benzoate is a fluorinated aromatic ester with significant utility in pharmaceutical and agrochemical synthesis. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable for designing bioactive molecules. The presence of both an amino and ester functional group allows for versatile derivatization, enabling its use as a key intermediate in heterocyclic chemistry. Its well-defined structure ensures consistent reactivity in nucleophilic substitution and condensation reactions. The compound's high purity and stability under standard storage conditions further support its reliability in research and industrial applications. Its synthesis and handling follow established protocols, ensuring reproducibility in complex organic transformations.
Methyl 4-amino-2-(trifluoromethyl)benzoate structure
894796-87-3 structure
Product Name:Methyl 4-amino-2-(trifluoromethyl)benzoate
CAS No:894796-87-3
MF:C9H8F3NO2
MW:219.160532951355
MDL:MFCD14697988
CID:2109457
PubChem ID:46311081
Update Time:2025-10-05

Methyl 4-amino-2-(trifluoromethyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-amino-2-(trifluoromethyl)benzoate
    • IYEKSDFYHAQYAM-UHFFFAOYSA-N
    • Methyl 4-amino-2-trifluoromethylbenzoate
    • 4-Amino-2-trifluoromethylbenzoic acid methyl ester
    • 4-amino-2-trifluoromethyl benzoic acid methyl ester
    • Benzoicacid,4-amino-2-(trifluoromethyl)-,methylester
    • DA-32518
    • methyl4-amino-2-(trifluoromethyl)benzoate
    • SY247326
    • CS-0150879
    • MFCD14697988
    • 4-Amino-2-trifluoromethyl-benzoic acid methyl ester
    • AKOS025404125
    • BS-17811
    • EN300-202918
    • 894796-87-3
    • SCHEMBL1458185
    • Methyl 4-amino-2-(trifluoromethyl)benzoate
    • MDL: MFCD14697988
    • Inchi: 1S/C9H8F3NO2/c1-15-8(14)6-3-2-5(13)4-7(6)9(10,11)12/h2-4H,13H2,1H3
    • InChI Key: IYEKSDFYHAQYAM-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C=CC=1C(=O)OC)N)(F)F

Computed Properties

  • Exact Mass: 219.05071298g/mol
  • Monoisotopic Mass: 219.05071298g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.3
  • XLogP3: 2

Methyl 4-amino-2-(trifluoromethyl)benzoate Pricemore >>

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Methyl 4-amino-2-(trifluoromethyl)benzoate Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Methanol
Reference
Design and synthesis of a potent, highly selective, orally bioavailable, retinoic acid receptor alpha agonist
Clarke, Earl; Jarvis, Christopher I.; Goncalves, Maria B.; Kalindjian, S. Barret; Adams, David R.; et al, Bioorganic & Medicinal Chemistry, 2018, 26(4), 798-814

Methyl 4-amino-2-(trifluoromethyl)benzoate Raw materials

Methyl 4-amino-2-(trifluoromethyl)benzoate Preparation Products

Methyl 4-amino-2-(trifluoromethyl)benzoate Suppliers

Amadis Chemical Company Limited
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(CAS:894796-87-3)Methyl 4-amino-2-(trifluoromethyl)benzoate
Order Number:A1187021
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:02
Price ($):625.0
Email:sales@amadischem.com

Methyl 4-amino-2-(trifluoromethyl)benzoate Related Literature

Additional information on Methyl 4-amino-2-(trifluoromethyl)benzoate

Methyl 4-amino-2-(trifluoromethyl)benzoate (CAS No. 894796-87-3): A Comprehensive Overview

Methyl 4-amino-2-(trifluoromethyl)benzoate (CAS No. 894796-87-3) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural features, including an amino group at the para position and a trifluoromethyl substituent on the benzoate ring, exhibits a range of potential applications that make it a subject of intense study and development.

The molecular structure of Methyl 4-amino-2-(trifluoromethyl)benzoate consists of a benzoic acid derivative with modifications that enhance its pharmacological properties. The presence of the amino group (–NH₂) and the trifluoromethyl group (–CF₃) imparts distinct chemical and biological activities, making it a valuable intermediate in the synthesis of various bioactive molecules. These structural features contribute to its reactivity and potential in drug discovery, particularly in the development of novel therapeutic agents.

In recent years, there has been a growing interest in exploring the pharmacological potential of compounds containing both amino and trifluoromethyl groups. These functional groups are known to influence the binding affinity, metabolic stability, and overall efficacy of drug candidates. The study of Methyl 4-amino-2-(trifluoromethyl)benzoate falls within this broader context, as researchers investigate its role in modulating biological pathways and targeting specific disease mechanisms.

One of the most compelling aspects of Methyl 4-amino-2-(trifluoromethyl)benzoate is its utility as a building block in medicinal chemistry. The benzoate moiety provides a scaffold that can be modified further to create more complex molecules with tailored properties. This flexibility makes it an attractive candidate for synthesizing analogs that may exhibit enhanced potency or selectivity in therapeutic applications. For instance, derivatives of this compound have been explored for their potential anti-inflammatory, antiviral, and anticancer effects.

The trifluoromethyl group is particularly noteworthy due to its ability to improve the pharmacokinetic profile of drug candidates. This group enhances lipophilicity, metabolic stability, and binding interactions with biological targets, thereby increasing the overall efficacy of the drug molecule. The incorporation of –CF₃ into Methyl 4-amino-2-(trifluoromethyl)benzoate underscores its significance as a precursor in developing next-generation pharmaceuticals.

Recent studies have highlighted the compound's role in addressing emerging challenges in drug development. For example, researchers have investigated its potential as an intermediate in synthesizing kinase inhibitors, which are crucial for treating various cancers and inflammatory diseases. The combination of an amino group and a trifluoromethyl substituent allows for fine-tuning of the molecule's interactions with protein targets, making it a promising candidate for such applications.

The synthesis of Methyl 4-amino-2-(trifluoromethyl)benzoate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and fluorination techniques, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only highlight the compound's complexity but also demonstrate the sophistication of modern chemical synthesis techniques.

In addition to its pharmaceutical applications, Methyl 4-amino-2-(trifluoromethyl)benzoate has shown promise in material science research. Its unique structural properties make it a candidate for developing advanced materials with specific functionalities. For instance, derivatives of this compound have been explored for their potential use in organic electronics and liquid crystal displays due to their ability to form stable radicals and exhibit photochemical activity.

The growing body of research on Methyl 4-amino-2-(trifluoromethyl)benzoate underscores its importance as a versatile chemical entity with broad applicability across multiple scientific disciplines. As our understanding of its properties continues to expand, new opportunities for innovation are likely to emerge, further solidifying its role as a key intermediate in both academic research and industrial applications.

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Amadis Chemical Company Limited
(CAS:894796-87-3)Methyl 4-amino-2-(trifluoromethyl)benzoate
A1187021
Purity:99%
Quantity:25g
Price ($):625.0
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